5-chloro-2-pyridin-3-yl-1H-benzimidazole
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Overview
Description
6-chloro-2-pyridin-3-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridine ring at the 2nd position. Heterocyclic compounds like benzimidazole are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-chloro-2-pyridin-3-yl-1H-benzimidazole can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method involves the oxidative cyclization of o-phenylenediamine with aldehydes.
Dehydrogenation of imidazolines: This involves the dehydrogenation of imidazoline derivatives to form benzimidazoles.
Chemical Reactions Analysis
6-chloro-2-pyridin-3-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
6-chloro-2-pyridin-3-yl-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Biological Research: The compound is used to study various biological pathways and mechanisms due to its interaction with biological molecules.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-pyridin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-chloro-2-pyridin-3-yl-1H-benzimidazole can be compared with other similar compounds such as:
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-chloro-2-pyridin-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,(H,15,16) |
InChI Key |
CSCZCHYKBHZJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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